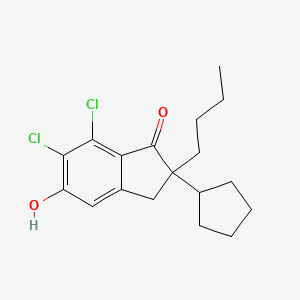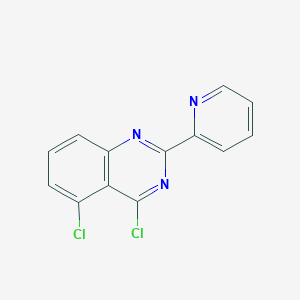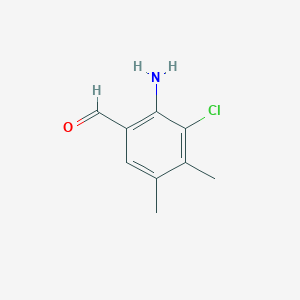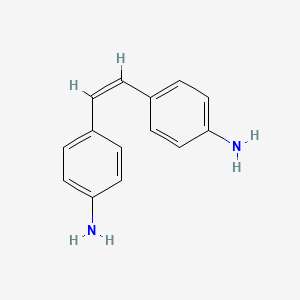
(Z)-4,4'-(Ethene-1,2-diyl)dianiline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Z)-4,4’-(Ethene-1,2-diyl)dianiline is an organic compound characterized by the presence of two aniline groups connected by an ethene-1,2-diyl linker
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-4,4’-(Ethene-1,2-diyl)dianiline typically involves the reaction of aniline derivatives with ethene-1,2-diyl-containing compounds under specific conditions. One common method involves the use of solvothermal conditions, where the reactants are heated in a solvent at high pressure to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of (Z)-4,4’-(Ethene-1,2-diyl)dianiline may involve large-scale reactions using similar synthetic routes but optimized for efficiency and yield. The use of catalysts and controlled reaction environments can enhance the production process, making it more viable for commercial applications .
Análisis De Reacciones Químicas
Types of Reactions
(Z)-4,4’-(Ethene-1,2-diyl)dianiline undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: The addition of hydrogen or removal of oxygen, resulting in reduced products.
Substitution: Replacement of one functional group with another, often facilitated by specific reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions can vary but often involve controlled temperatures and pressures to optimize the reaction rates and yields .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield quinone derivatives, while reduction could produce amine derivatives .
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (Z)-4,4’-(Ethene-1,2-diyl)dianiline is used as a precursor for the synthesis of various metal complexes. These complexes have applications in catalysis and materials science .
Biology
In biological research, this compound is studied for its potential interactions with biological molecules and its role in various biochemical pathways .
Medicine
In medicine, (Z)-4,4’-(Ethene-1,2-diyl)dianiline and its derivatives are explored for their potential therapeutic properties, including anticancer and antimicrobial activities .
Industry
In the industrial sector, this compound is used in the production of dyes, pigments, and other materials due to its unique chemical properties .
Mecanismo De Acción
The mechanism of action of (Z)-4,4’-(Ethene-1,2-diyl)dianiline involves its interaction with specific molecular targets and pathways. For example, in catalytic applications, it may act as a ligand, coordinating with metal ions to form active catalytic sites. In biological systems, it may interact with enzymes or receptors, modulating their activity and leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
(E)-4,4’-(Ethene-1,2-diyl)dianiline: A geometric isomer with different spatial arrangement of the aniline groups.
4,4’-(Ethane-1,2-diyl)dianiline: A similar compound with an ethane-1,2-diyl linker instead of ethene-1,2-diyl.
Uniqueness
(Z)-4,4’-(Ethene-1,2-diyl)dianiline is unique due to its specific geometric configuration, which can influence its reactivity and interactions with other molecules. This uniqueness makes it valuable for specific applications where the spatial arrangement of functional groups is critical .
Propiedades
Número CAS |
34321-29-4 |
|---|---|
Fórmula molecular |
C14H14N2 |
Peso molecular |
210.27 g/mol |
Nombre IUPAC |
4-[(Z)-2-(4-aminophenyl)ethenyl]aniline |
InChI |
InChI=1S/C14H14N2/c15-13-7-3-11(4-8-13)1-2-12-5-9-14(16)10-6-12/h1-10H,15-16H2/b2-1- |
Clave InChI |
KOGDFDWINXIWHI-UPHRSURJSA-N |
SMILES isomérico |
C1=CC(=CC=C1/C=C\C2=CC=C(C=C2)N)N |
SMILES canónico |
C1=CC(=CC=C1C=CC2=CC=C(C=C2)N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(4-Amino-[1,1'-biphenyl]-3-yl)methanol](/img/structure/B13672533.png)
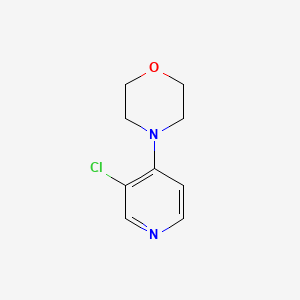

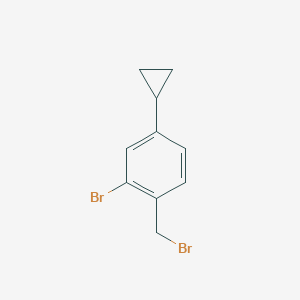
![(R)-4-Benzyl-2-((S)-7'-(bis(3,5-di-tert-butylphenyl)phosphaneyl)-2,2',3,3'-tetrahydro-1,1'-spirobi[inden]-7-yl)-4,5-dihydrooxazole](/img/structure/B13672546.png)
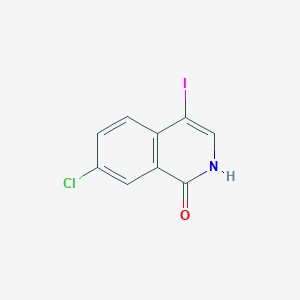
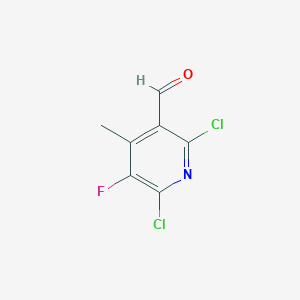
![1,3,4-Trifluoro-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one](/img/structure/B13672558.png)
![3-Chloroimidazo[1,2-a]pyridin-8-ol](/img/structure/B13672566.png)

